molecular formula C19H19N5O4S2 B2692588 N-(4-sulfamoylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide CAS No. 921469-40-1

N-(4-sulfamoylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

Cat. No. B2692588
CAS RN: 921469-40-1
M. Wt: 445.51
InChI Key: GRUSQNOKWFNSDK-UHFFFAOYSA-N
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Description

N-(4-sulfamoylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide, also known as STZ, is a synthetic compound that is widely used in scientific research. It belongs to the class of sulfonamide compounds and has been found to exhibit a range of biological activities.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has shown that derivatives incorporating the sulfamoyl moiety, similar in structure to N-(4-sulfamoylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide, have been synthesized and evaluated for antimicrobial activities. The synthesis of new heterocyclic compounds featuring this moiety has demonstrated promising results against a variety of bacterial and fungal strains, indicating the potential for these compounds in developing new antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Antitumor and Anticancer Potential

Another aspect of research has focused on the antitumor and anticancer potential of compounds structurally related to N-(4-sulfamoylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide. Studies have explored the synthesis of novel derivatives and their evaluation in various cancer cell lines. Some compounds have shown considerable activity against specific cancer types, suggesting that modifications to the chemical structure could yield potent antitumor agents (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

Urease Inhibition and Biological Activities

The urease inhibitory activity of compounds related to N-(4-sulfamoylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide has also been investigated. These studies aim to understand the mechanism of action and potential applications of such compounds in treating diseases associated with urease activity. Findings have indicated that certain derivatives exhibit significant urease inhibition, which could be beneficial in designing new therapeutic agents (Gull et al., 2016).

Structural and Computational Analyses

In addition to empirical studies, computational and theoretical analyses have played a crucial role in understanding the properties and potential applications of N-(4-sulfamoylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide analogs. Density Functional Theory (DFT) studies and molecular docking have been utilized to predict the reactivity, stability, and binding affinity of these compounds, providing valuable insights for future drug design and development (Noreen et al., 2015).

properties

IUPAC Name

2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4S2/c1-12-2-4-14(5-3-12)22-18(26)24-19-23-15(11-29-19)10-17(25)21-13-6-8-16(9-7-13)30(20,27)28/h2-9,11H,10H2,1H3,(H,21,25)(H2,20,27,28)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUSQNOKWFNSDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-sulfamoylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

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